Cas no 149771-11-9 (5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester)
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester
- BUTTPARK 86\18-09
- ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
- ETHYL 2-PHENYL-4-(TRIFLUOROMETHYL)-5-PYRIMIDINECARBOXYLATE
- SR-01000307251-1
- OCELIATZYRALPP-UHFFFAOYSA-N
- CHEMBL1700589
- Ethyl2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
- MLS000720738
- AKOS005097019
- 5W-1085
- HMS2726P03
- SMR000336734
- SR-01000307251
- 149771-11-9
-
- Inchi: 1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
- InChI Key: OCELIATZYRALPP-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=CN=C(C2C=CC=CC=2)N=1)(F)F
Computed Properties
- Exact Mass: 296.07726208Da
- Monoisotopic Mass: 296.07726208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 52.1Ų
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900599-1g |
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
149771-11-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| Key Organics Ltd | 5W-1085-1MG |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-5MG |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-10MG |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-0.5G |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-1G |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 1g |
£770.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-5G |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 5g |
£3080.00 | 2023-09-07 | |
| Key Organics Ltd | 5W-1085-10G |
ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate |
149771-11-9 | >90% | 10g |
£5775.00 | 2023-09-07 | |
| A2B Chem LLC | AI73264-1mg |
ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
149771-11-9 | >90% | 1mg |
$202.00 | 2024-01-04 | |
| A2B Chem LLC | AI73264-5mg |
ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
149771-11-9 | >90% | 5mg |
$215.00 | 2024-01-04 |
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester (CAS No. 149771-11-9): A Comprehensive Overview
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester, identified by its CAS number 149771-11-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many bioactive molecules. The presence of a phenyl group at the 2-position and a trifluoromethyl group at the 4-position, along with an ethyl ester functionality at the carboxyl position, endows this molecule with unique chemical and biological properties that make it of considerable interest in drug discovery and development.
The ethyl ester derivative of 5-pyrimidinecarboxylic acid is particularly noteworthy due to its potential as a pharmacophore in the design of novel therapeutic agents. The trifluoromethyl group is a well-documented moiety that enhances metabolic stability and binding affinity in drug molecules. Its electron-withdrawing nature increases the lipophilicity of the compound, which can be advantageous for membrane permeability and target interaction. In contrast, the phenyl group contributes to steric hindrance and electronic modulation, further influencing the compound's interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such multifunctional scaffolds in medicinal chemistry. The structural features of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester make it a promising candidate for further exploration in various therapeutic areas. For instance, pyrimidine derivatives have been extensively studied for their roles in antiviral, anticancer, and anti-inflammatory applications. The specific modifications present in this compound may confer selective activity against certain disease pathways while minimizing side effects.
In the context of oncology research, pyrimidine-based compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The trifluoromethyl group's ability to enhance binding affinity has been exploited in designing molecules that target enzymes like tyrosine kinases and proteases. Preliminary studies suggest that derivatives of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester may exhibit inhibitory activity against these enzymes, potentially leading to new therapeutic strategies for cancer treatment.
Moreover, the ethyl ester functionality can be hydrolyzed under physiological conditions to release the corresponding free carboxylic acid. This transformation can be exploited to modulate the pharmacokinetic properties of the compound, such as its solubility and bioavailability. Such flexibility in chemical structure allows medicinal chemists to fine-tune the properties of drug candidates to optimize their efficacy and safety profiles.
The synthesis of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the pyrimidine core, followed by functionalization at the 2- and 4-positions with appropriate substituents. The introduction of the trifluoromethyl group often requires specialized reagents or catalytic systems to ensure high yield and selectivity. Advances in green chemistry have also influenced these synthetic routes, emphasizing sustainable practices and minimal waste generation.
From a computational biology perspective, virtual screening methods have been employed to identify potential binding interactions between 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester and biological targets. These studies leverage high-throughput docking algorithms to predict how the compound might interact with proteins or nucleic acids involved in disease pathways. Such computational approaches accelerate the drug discovery process by narrowing down candidates for experimental validation.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated interactions with enzymes and receptors relevant to neurological disorders such as Alzheimer's disease. The unique combination of structural features may disrupt pathological processes associated with these conditions by modulating key signaling pathways.
Future research directions may explore derivatization strategies to enhance the therapeutic potential of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester. For example, replacing the ethyl ester with other leaving groups could alter metabolic clearance rates or improve tissue distribution. Additionally, exploring analogs with different substitution patterns may uncover novel mechanisms of action or expand its therapeutic spectrum.
The role of this compound underscores the dynamic interplay between organic synthesis, computational modeling, and biological evaluation in modern drug development. Its structural complexity offers opportunities for innovation across multiple disciplines within pharmaceutical science. As research continues to uncover new applications for pyrimidine derivatives like 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester, its significance as a chemical entity is poised to grow.
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